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Compound of Interest

Compound Name: SHP394

Cat. No.: B610828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of SHP394,

a potent and selective allosteric inhibitor of Src homology 2 domain-containing protein tyrosine

phosphatase 2 (SHP2). The document summarizes key preclinical findings, details

experimental methodologies, and visualizes relevant biological pathways and workflows to

support further research and development efforts in oncology.

Introduction
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases

(RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling

pathway, which is frequently dysregulated in various human cancers.[1] SHP2 acts as a

scaffold and phosphatase, positively regulating the RAS/MAPK cascade.[1] Consequently,

inhibition of SHP2 has emerged as a promising therapeutic strategy for cancers driven by

aberrant RTK signaling.

SHP394 is a novel, orally bioavailable, allosteric inhibitor of SHP2.[2] It binds to a tunnel-like

pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine

phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[3] This mode

of action prevents the catalytic site from accessing its substrates, thereby inhibiting

downstream signaling.[3]
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Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of SHP394 from preclinical

studies.

Table 1: In Vitro Efficacy of SHP394

Parameter Cell Line Value Reference

SHP2 Inhibition (IC50) - 23 nM [4]

Cell Proliferation

(IC50)
Caco-2 297 nM

Detroit-562 1.38 µM

p-ERK Inhibition

(IC50)
KYSE520 18 nM

hERG Selectivity

(IC50)
- > 30 µM [4]

Table 2: In Vivo Efficacy of SHP394 in Detroit-562 Xenograft Model

Dosage (Oral Gavage,
Twice Daily)

Outcome Reference

20 mg/kg
Dose-dependent reduction in

tumor volume
[2]

40 mg/kg
Dose-dependent reduction in

tumor volume
[2]

80 mg/kg
34% tumor regression (after 14

days)

Experimental Protocols
This protocol outlines a general method for assessing the anti-proliferative activity of SHP394
on cancer cell lines.
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Materials:

Cancer cell lines (e.g., Detroit-562, Caco-2)

Complete cell culture medium (specific to cell line)

SHP394 (stock solution in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Plate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100

µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5%

CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of SHP394 in complete medium. Remove the

medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle

control (DMSO) and a no-cell control (medium only).

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

Viability Measurement: After incubation, add the cell viability reagent to each well according

to the manufacturer's instructions.

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal

inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter

logistic curve using appropriate software (e.g., GraphPad Prism).

This protocol describes a general procedure for evaluating the in vivo efficacy of SHP394 in a

mouse xenograft model.

Materials:
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Immunocompromised mice (e.g., NU/NU athymic mice), 6-8 weeks old

Detroit-562 pharyngeal carcinoma cells

Matrigel (or similar basement membrane matrix)

SHP394 formulation for oral gavage

Calipers for tumor measurement

Procedure:

Tumor Cell Implantation: Subcutaneously implant Detroit-562 cells (e.g., 5 x 106 cells in a

1:1 mixture of medium and Matrigel) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a

mean volume of approximately 150-200 mm3, randomize the mice into treatment and control

groups.

Drug Administration: Administer SHP394 orally via gavage at the desired doses (e.g., 20, 40,

80 mg/kg) twice daily. The control group receives the vehicle solution.

Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to

three times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of

toxicity.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for

pharmacodynamic analysis, such as measuring the expression of downstream markers like

DUSP6 mRNA to confirm target engagement.[4]

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze the

statistical significance of the differences in tumor growth between the treatment and control

groups.

Visualizations
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The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade,

which is a primary target of SHP394.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

